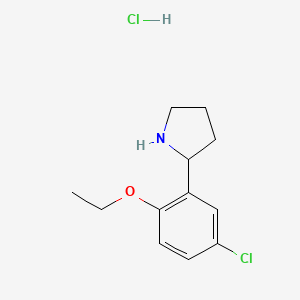
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-2-methoxyphenyl)pyrrolidine hydrochloride
- 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride
- 2-(5-Chloro-2-ethoxyphenyl)morpholine hydrochloride
Uniqueness
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
生物活性
Overview
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a chloro-ethoxyphenyl group. The presence of these substituents may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways. The specific mechanisms remain to be fully elucidated, but preliminary studies suggest interactions with serotonin (5-HT) receptors, which are crucial in regulating mood, cognition, and perception.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | TBD | |
| Related Pyrrolidine Derivative | MCF-7 (breast cancer) | 15.0 | |
| Related Pyrrolidine Derivative | HeLa (cervical cancer) | 20.0 |
The above table indicates ongoing investigations into the compound's efficacy against specific cancer types. In vitro studies have employed assays such as MTT to assess cell viability post-treatment.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria:
These findings underscore the potential for developing new antimicrobial agents based on this scaffold.
Case Studies
A notable study explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, including those similar to this compound. The study found that modifications in the substituent groups significantly impacted both anticancer and antimicrobial activities. For example, the introduction of electron-withdrawing groups enhanced potency against certain cancer cell lines while maintaining lower toxicity in non-cancerous cells.
特性
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11;/h5-6,8,11,14H,2-4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDYDHWDXVSWFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













